n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine
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Overview
Description
n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine is a compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine involves several steps. One common method includes the reaction of cyclopropylamine with 2,4-dimethylthiazole-5-carbonyl chloride, followed by the addition of glycine . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, where substituents on the ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is studied for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to various biological outcomes .
Comparison with Similar Compounds
n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine can be compared with other 2,4-disubstituted thiazole derivatives. Similar compounds include:
2,4-Dimethylthiazole: Known for its biological activities, including antimicrobial and anti-inflammatory effects.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-[cyclopropyl-(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-6-10(17-7(2)12-6)11(16)13(5-9(14)15)8-3-4-8/h8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
XARAJZMOOJWKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
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